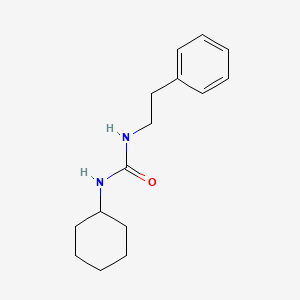![molecular formula C22H15NO3 B2613332 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid CAS No. 15255-67-1](/img/structure/B2613332.png)
4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid” is an organic compound. It is a white solid crystal at room temperature . It is insoluble in water but soluble in various organic solvents . It can be used as a catalyst and ligand in the laboratory, and can be used in the catalytic addition, alkylation, and arylation of organic synthesis reactions .
Molecular Structure Analysis
The molecular formula of “this compound” is C22H15NO3 . Its molecular weight is 341.36 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that indole derivatives have been used in a variety of reactions due to their broad range of chemical and biological properties .Physical and Chemical Properties Analysis
“this compound” is a white solid crystal at room temperature . It is insoluble in water but soluble in various organic solvents .科学的研究の応用
Synthesis and Evaluation of Antibacterial Activity : Research on benzoxazine analogues and benzothiazine derivatives highlights the ongoing effort to synthesize compounds with potent antibacterial properties. For instance, derivatives of benzoxazine and benzothiazine have been synthesized and evaluated for their antibacterial activity against a variety of bacterial strains, demonstrating significant potential in addressing microbial resistance (Kadian, Maste, & Bhat, 2012; Kalekar, Bhat, & Koli, 2011). These studies underline the critical role of chemical synthesis in the development of new antibacterial agents.
Anticonvulsant Activity : A series of thiazolidinonyl 2-oxo/thiobarbituric acids were synthesized and evaluated for their anticonvulsant activity. Compounds in this series showed promising results compared to standard anticonvulsant drugs, marking them as potential candidates for further development in anticonvulsant therapy (Agarwal, Lata, Saxena, Srivastava, & Kumar, 2006).
Functional Polymer Modification : Research on the modification of poly vinyl alcohol/acrylic acid hydrogels through amine compounds showcases the application of these compounds in creating materials with enhanced properties. These modified hydrogels exhibit increased swelling behavior and thermal stability, indicating their suitability for medical applications due to their promising antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Photocatalytic Applications : The development of photocatalysts for the decarboxylative arylation of α-amino acids showcases the potential of these compounds in facilitating chemical transformations under mild conditions. This research highlights the role of novel photocatalysts in organic synthesis, enabling the preparation of benzylic amines and ethers from readily available materials (Chen, Lu, & Wang, 2019).
Safety and Hazards
“4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid” is generally safe under normal use conditions. As an organic compound, it may cause irritation and allergic reactions in humans . During use, appropriate protective measures should be taken, such as wearing gloves, wearing protective clothing, and maintaining a well-ventilated working environment .
将来の方向性
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, “4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid”, being structurally similar to indole derivatives, may also hold promise for future research and development in the field of medicinal chemistry.
特性
IUPAC Name |
4-[(3-oxo-2-phenylinden-1-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-21-18-9-5-4-8-17(18)20(19(21)14-6-2-1-3-7-14)23-16-12-10-15(11-13-16)22(25)26/h1-13,23H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHCVKKCVRJMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


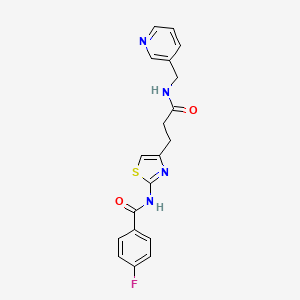
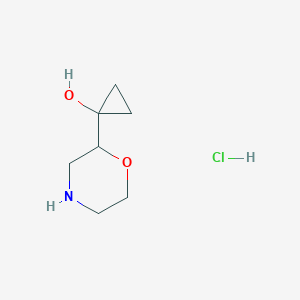
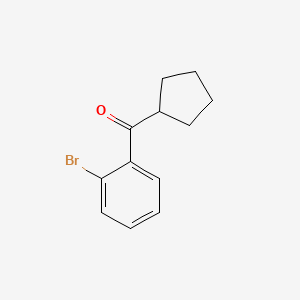
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid](/img/structure/B2613260.png)
![ethyl 4-((4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2613263.png)
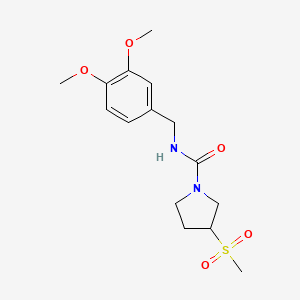
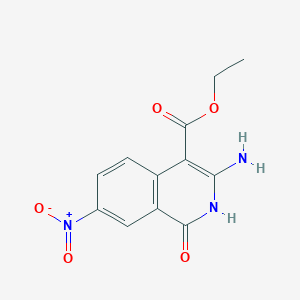
![2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2613267.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2613268.png)
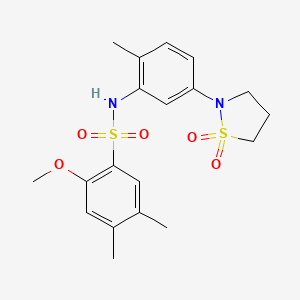
![2-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B2613270.png)
